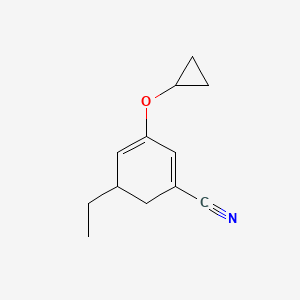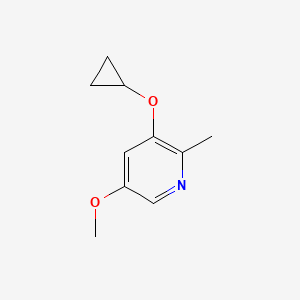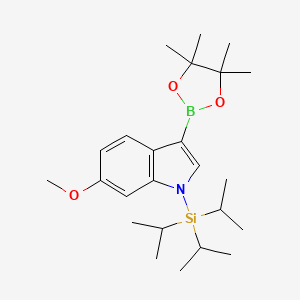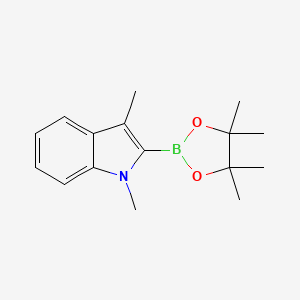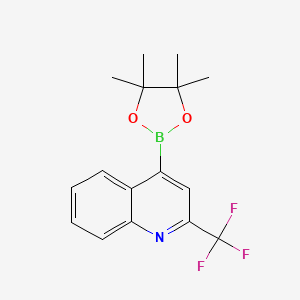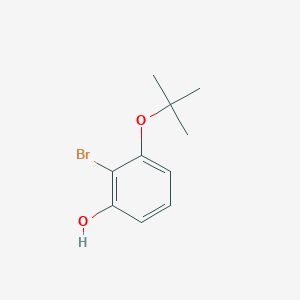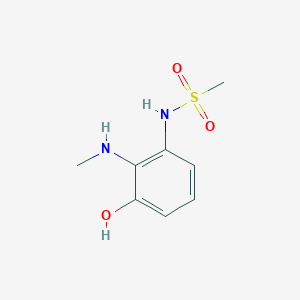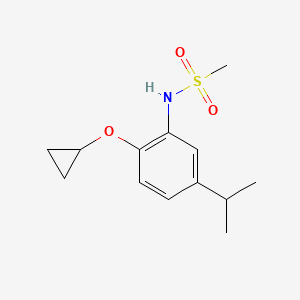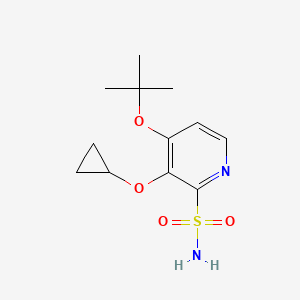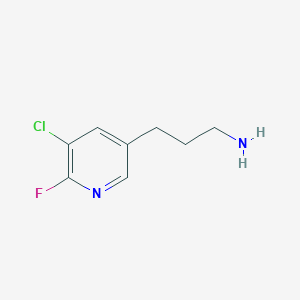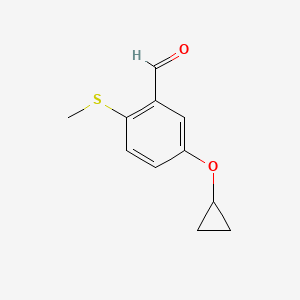
5-Cyclopropoxy-2-(methylthio)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-(methylsulfanyl)benzaldehyde: is an organic compound with the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol This compound is characterized by the presence of a cyclopropoxy group and a methylsulfanyl group attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-(methylsulfanyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-2-(methylsulfanyl)benzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopropoxy-2-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: 5-Cyclopropoxy-2-(methylsulfanyl)benzoic acid
Reduction: 5-Cyclopropoxy-2-(methylsulfanyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 5-Cyclopropoxy-2-(methylsulfanyl)benzaldehyde serves as a versatile intermediate for the preparation of more complex molecules. It is used in the synthesis of heterocyclic compounds and as a building block for pharmaceuticals .
Biology: Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable scaffold for drug discovery .
Medicine: In medicinal chemistry, 5-Cyclopropoxy-2-(methylsulfanyl)benzaldehyde is explored for its potential therapeutic effects. It can be used as a precursor for the synthesis of novel drugs targeting specific biological pathways .
Industry: In the materials science industry, this compound can be used in the synthesis of functional materials, such as polymers and advanced materials with unique properties .
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-(methylsulfanyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-5-(methylsulfanyl)benzaldehyde
- 5-Chlorosalicylaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Comparison: 5-Cyclopropoxy-2-(methylsulfanyl)benzaldehyde is unique due to the presence of both a cyclopropoxy group and a methylsulfanyl group. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the cyclopropoxy group can influence the compound’s steric and electronic properties, affecting its reactivity in various chemical reactions. Additionally, the presence of the methylsulfanyl group can enhance its potential biological activity, making it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C11H12O2S |
|---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C11H12O2S/c1-14-11-5-4-10(6-8(11)7-12)13-9-2-3-9/h4-7,9H,2-3H2,1H3 |
InChI-Schlüssel |
RBRIWABLSNKAKE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1)OC2CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


